molecular formula C20H19FN2O3S B4722045 (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B4722045
M. Wt: 386.4 g/mol
InChI Key: RTMVHKLNUPHIRR-YBEGLDIGSA-N
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Description

The compound (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinone core, a fluorophenyl group, and an ethoxy group, making it a subject of interest for researchers.

Properties

IUPAC Name

(5Z)-5-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-25-18-11-13(10-16-19(24)23(2)20(27)22-16)7-8-17(18)26-12-14-5-4-6-15(21)9-14/h4-11H,3,12H2,1-2H3,(H,22,27)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMVHKLNUPHIRR-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core and the introduction of the fluorophenyl and ethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenyl and ethoxy groups, along with the imidazolidinone core, make it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-({3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

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